Bis(cyclopentadienyl)osmium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

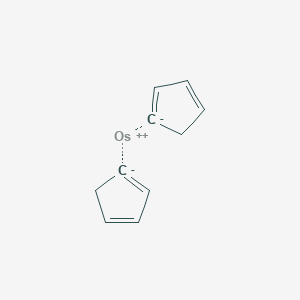

Bis(cyclopentadienyl)osmium, also known as osmocene, is an organometallic compound with the formula (C₅H₅)₂Os. It belongs to the class of metallocenes, which are characterized by a metal atom sandwiched between two cyclopentadienyl rings. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of research.

Mécanisme D'action

Target of Action

Bis(cyclopentadienyl)osmium is primarily used as a precursor for the deposition of osmium films . It is also used in the synthesis of new organometallic compounds .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it reacts with ferrocene to form a new organometallic compound . The reaction proceeds via an electrochemical method .

Biochemical Pathways

It’s known that the compound plays a role in the formation of osmium films and new organometallic compounds .

Pharmacokinetics

Its use in chemical vapor deposition suggests that it can be effectively distributed in a controlled environment .

Result of Action

The primary result of this compound’s action is the formation of high purity, conformal films of osmium at relatively low temperatures . It also leads to the synthesis of new organometallic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure . For instance, the deposition of osmium films occurs at temperatures as low as 275°C and 350°C, respectively, under approximately 1 Torr total pressure .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of bis(cyclopentadienyl)osmium typically involves the reaction of osmium tetroxide with cyclopentadiene in the presence of a reducing agent. One common method is the reduction of osmium tetroxide with sodium amalgam in the presence of cyclopentadiene, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound is less common due to the rarity and high cost of osmium. the methods used in laboratory synthesis can be scaled up for industrial purposes, involving similar reaction conditions and reagents.

Analyse Des Réactions Chimiques

Types of Reactions: Bis(cyclopentadienyl)osmium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form osmium oxides.

Reduction: It can be reduced to lower oxidation states of osmium.

Substitution: The cyclopentadienyl ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride are used.

Substitution: Ligand substitution reactions often require the presence of strong acids or bases and polar solvents.

Major Products Formed:

Oxidation: Osmium tetroxide (OsO₄).

Reduction: Lower oxidation state osmium complexes.

Substitution: Various substituted metallocenes depending on the ligands used.

Applications De Recherche Scientifique

Bis(cyclopentadienyl)osmium has several applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.

Biology: The compound is studied for its potential use in bioelectrocatalysis and as an anticancer agent.

Industry: It finds applications in the production of fine chemicals and materials science.

Comparaison Avec Des Composés Similaires

Ferrocene (bis(cyclopentadienyl)iron): Similar structure but contains iron instead of osmium.

Ruthenocene (bis(cyclopentadienyl)ruthenium): Contains ruthenium and exhibits similar chemical properties.

Nickelocene (bis(cyclopentadienyl)nickel): Contains nickel and is used in similar catalytic applications.

Uniqueness: Bis(cyclopentadienyl)osmium is unique due to the presence of osmium, which imparts distinct chemical and physical properties. Osmium’s high atomic weight and density contribute to the stability and reactivity of the compound, making it suitable for specialized applications in catalysis and materials science .

Activité Biologique

Bis(cyclopentadienyl)osmium, commonly referred to as osmocene, is an organometallic compound with significant interest in various fields, including medicinal chemistry and materials science. Its unique structure and properties have led to investigations into its biological activities, particularly its potential anticancer effects. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data tables to illustrate its effects.

- Molecular Formula : C₁₀H₁₀Os

- Molecular Weight : 320.42 g/mol

- CAS Number : 1273-81-0

- Melting Point : 226–228 °C

- Sensitivity : Air and moisture sensitive

These properties contribute to its stability and reactivity, making it suitable for various applications in biological systems.

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. A study focused on the compound's effects on different cancer cell lines revealed significant cytotoxicity.

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 (Lung) | 95.5 | 7.5 |

| MCF-7 (Breast) | 92.3 | 8.2 |

| DU145 (Prostate) | 90.1 | 9.0 |

| HepG2 (Liver) | 98.0 | 6.5 |

The above table summarizes the inhibition rates and IC50 values for this compound against various cancer cell lines, indicating its potential as a therapeutic agent.

The mechanism by which this compound induces apoptosis in cancer cells involves several pathways:

- Cell Cycle Arrest : Research demonstrates that this compound causes cell cycle arrest at the S phase, preventing DNA replication and leading to cell death.

- Induction of Apoptosis : The compound has been shown to upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis in cancer cells.

- Mitochondrial Dysfunction : The activation of caspase pathways following treatment suggests a mitochondria-dependent mechanism of apoptosis.

Study on HepG2 Cells

In a detailed case study involving HepG2 liver cancer cells, this compound was administered at varying concentrations (2 μM, 4 μM, and 8 μM). The results indicated a concentration-dependent increase in apoptosis rates:

- Control Apoptosis Rate : 8.9%

- At 2 μM : 17.15%

- At 4 μM : 35.40%

- At 8 μM : 57.51%

This study highlights the compound's potential effectiveness in inducing cancer cell death through apoptosis.

Propriétés

Numéro CAS |

1273-81-0 |

|---|---|

Formule moléculaire |

C10H10Os |

Poids moléculaire |

320.4 g/mol |

Nom IUPAC |

cyclopenta-1,3-diene;osmium(2+) |

InChI |

InChI=1S/2C5H5.Os/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |

Clé InChI |

RMYKEUKAFJLONI-UHFFFAOYSA-N |

SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[Os+2] |

SMILES canonique |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Os+2] |

Key on ui other cas no. |

1273-81-0 |

Pictogrammes |

Irritant |

Synonymes |

osmocen osmocene |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.